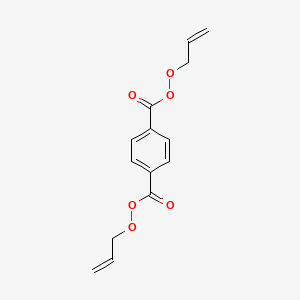

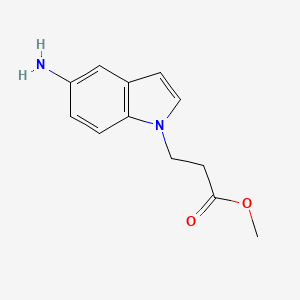

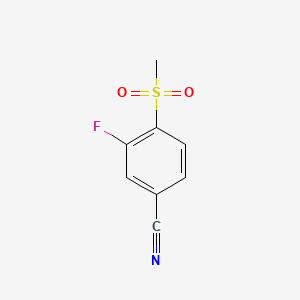

![molecular formula C11H13N3O B599983 4-(Piperazin-1-yl)benzo[d]oxazole CAS No. 105684-82-0](/img/structure/B599983.png)

4-(Piperazin-1-yl)benzo[d]oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(Piperazin-1-yl)benzo[d]oxazole” is a compound that has been studied for its potential therapeutic applications . It is a part of the family of heterocyclic compounds, which are of immense importance due to their wide spectrum of biological activities .

Synthesis Analysis

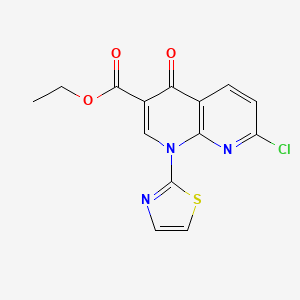

The synthesis of a series of substituted 2-(piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophore is described using a three-carbon spacer . The structures of the compounds were confirmed by NMR and mass spectral data .Molecular Structure Analysis

The molecular structure of “4-(Piperazin-1-yl)benzo[d]oxazole” was confirmed by NMR and mass spectral data during its synthesis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(Piperazin-1-yl)benzo[d]oxazole” involve coupling it with a 1,3,4-oxadiazole-2-thiol pharmacophore using a three-carbon spacer .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Field : Medicinal Chemistry .

- Application : “4-(Piperazin-1-yl)benzo[d]oxazole” is a type of heterocyclic compound. Heterocyclic compounds are present in more than 85% of all physiologically active chemical compounds . They are of great interest in the field of medicinal chemistry due to their wide range of biological activities.

Biological Activity

- Field : Biological Activity .

- Application : Some compounds similar to “4-(Piperazin-1-yl)benzo[d]oxazole” have been tested for their antifungal activity .

- Results : The results reveal that these compounds have no antifungal activity against certain strains of Candida .

Antitubercular Activity

- Field : Medicinal Chemistry .

- Application : A series of 3-(4-(substituted sulfonyl)piperazin-1-yl)benzo[d]isoxazole analogs were synthesized and evaluated for their in vitro antitubercular activity against MTB H 37 Rv strain .

- Results : All the compounds exhibited MIC between 3.125 and 50 µg/mL .

Anticancer Agents

- Field : Medicinal Chemistry .

- Application : A series of substituted 2- (piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophore were synthesized . These novel hybrid heterocycles were evaluated as anticancer agents .

- Results : Among the compounds tested, some displayed maximum cytotoxic activity .

Alpha1-Adrenergic Receptor Ligands

- Field : Medicinal Chemistry .

- Application : Compounds similar to “4-(Piperazin-1-yl)benzo[d]oxazole” have been studied as ligands for Alpha1-Adrenergic Receptors . These receptors are significant targets for various neurological conditions treatment .

- Results : Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Antimicrobial Activity

Zukünftige Richtungen

The future directions for research on “4-(Piperazin-1-yl)benzo[d]oxazole” could involve further exploration of its potential therapeutic applications, particularly in the field of cancer therapy . Additionally, more research could be conducted to understand its mechanism of action and to evaluate its safety and hazards.

Eigenschaften

IUPAC Name |

4-piperazin-1-yl-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-9(14-6-4-12-5-7-14)11-10(3-1)15-8-13-11/h1-3,8,12H,4-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQLIOHPHGHDFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3C(=CC=C2)OC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743404 |

Source

|

| Record name | 4-(Piperazin-1-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperazin-1-yl)benzo[d]oxazole | |

CAS RN |

105684-82-0 |

Source

|

| Record name | 4-(Piperazin-1-yl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

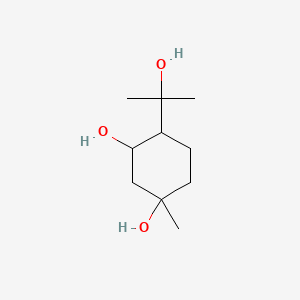

![Tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B599900.png)

![5-(1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B599912.png)

![Sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-2,5-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonate;copper](/img/structure/B599919.png)